1-METHANESULFONYL-N-(PROPAN-2-YL)-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE
Overview
Description
1-METHANESULFONYL-N-(PROPAN-2-YL)-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE is a chemical compound that belongs to the class of indole derivatives It is characterized by the presence of a methanesulfonyl group, a propan-2-yl group, and a carboxamide group attached to the indole ring
Preparation Methods
The synthesis of 1-METHANESULFONYL-N-(PROPAN-2-YL)-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE typically involves multiple steps, including the formation of the indole ring and the introduction of the methanesulfonyl and carboxamide groups. One common synthetic route involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced through the reaction of the indole derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate amine, such as isopropylamine, under suitable conditions.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
1-METHANESULFONYL-N-(PROPAN-2-YL)-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-METHANESULFONYL-N-(PROPAN-2-YL)-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.
Medicine: Research is being conducted to explore its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.
Industry: The compound may be used in the development of new materials and in various industrial processes.
Mechanism of Action
The mechanism of action of 1-METHANESULFONYL-N-(PROPAN-2-YL)-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
1-METHANESULFONYL-N-(PROPAN-2-YL)-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE can be compared with other similar compounds, such as:
1-METHANESULFONYL-N-(PROPAN-2-YL)-1,2,3,6-TETRAHYDROPYRIDINE-4-CARBOXAMIDE: This compound has a similar methanesulfonyl and carboxamide group but differs in the structure of the core ring.
1-METHANESULFONYL-N-METHYL-N-{[5-(PROPAN-2-YL)-1,2,4-OXADIAZOL-3-YL]METHYL}PYRROLIDINE-2-CARBOXAMIDE: This compound contains an oxadiazole ring and a pyrrolidine ring, making it structurally different from the indole derivative.
1’-METHANESULFONYL-N,N-DIMETHYL-1-OXO-2-(PROPAN-2-YL)-2,4-DIHYDRO-1H-SPIRO[ISOQUINOLINE-3,4’-PIPERIDINE]-4-CARBOXAMIDE: This compound features a spiro structure and an isoquinoline ring, distinguishing it from the indole derivative.
The uniqueness of this compound lies in its specific combination of functional groups and its indole core, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-methylsulfonyl-N-propan-2-yl-2,3-dihydroindole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-9(2)14-13(16)11-4-5-12-10(8-11)6-7-15(12)19(3,17)18/h4-5,8-9H,6-7H2,1-3H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEDLRINVIFDHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=C(C=C1)N(CC2)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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